molecular formula C20H27N3O5 B2987789 4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-23-5

4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2987789
CAS RN: 1021122-23-5
M. Wt: 389.452
InChI Key: LPXYIUXDVJKJKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d]pyrimidine core followed by the addition of the various substituents. The 3,4-dimethoxyphenyl group could potentially be introduced using a Friedel-Crafts alkylation . The isopropoxypropyl group might be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the various substituents would add to its complexity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the dione group could potentially undergo reduction reactions to form a diol . The ether groups (in the 3,4-dimethoxyphenyl and isopropoxypropyl groups) might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the presence of the ether and dione groups could influence its solubility .

Scientific Research Applications

Muscle Relaxant Synthesis

This compound is utilized as an intermediate in the synthesis of muscle relaxants like papaverine . Papaverine is a vasodilator that works by relaxing the muscles in your blood vessels to help them dilate (widen). This compound’s role in the synthesis process is crucial for the production of such pharmaceuticals.

Protective Group in Thiolate Monolayer Formation

The 3,4-dimethoxyphenyl moiety serves as a solubilizing protective group for thiol moieties in the formation of aromatic thiolate monolayers . These monolayers are significant in various applications, including the development of sensors and the stabilization of metal nanoparticles.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to create a variety of structurally complex molecules. This includes the synthesis of modified diterpenes, which rely on sulfenium ion-promoted polyene cyclization .

Future Directions

Future research on this compound could involve studying its potential biological activities, such as its potential as a PARP-1 inhibitor . Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-12(2)28-9-5-8-23-11-14-17(19(23)24)18(22-20(25)21-14)13-6-7-15(26-3)16(10-13)27-4/h6-7,10,12,18H,5,8-9,11H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXYIUXDVJKJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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